Hyphancin-3D
Description
Hyphancin-3D is a cationic antimicrobial peptide (AMP) belonging to the Hyphancin family, initially identified in Bombyx mori (silkworm). It is characterized by a linear α-helical structure with amphipathic properties, enabling selective interactions with bacterial membranes . Its primary mechanism involves disrupting microbial membrane integrity via electrostatic interactions with negatively charged phospholipids, leading to cell lysis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RWKIFKKIERVGQNVRDGIIKAGPAIQVLGTAKAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Hyphancin Family Variants
Hyphancin-3D shares high sequence homology with other Hyphancin isoforms (e.g., Hyphancin-3E, -3F, -3G), differing primarily in minor residue substitutions that modulate charge and hydrophobicity (Table 1). For example, Hyphancin-3E (UniProt ID: P50721) contains an additional glycine residue, reducing its net positive charge compared to this compound .
Table 1. Structural Features of Hyphancin Family Members
| Compound | UniProt ID | Length (AA) | Net Charge | Key Residue Differences |
|---|---|---|---|---|
| This compound | P50720 | 37 | +5 | N-terminal lysine-rich domain |
| Hyphancin-3E | P50721 | 38 | +4 | Glycine insertion at position 15 |
| Hyphancin-3F | P50722 | 37 | +5 | Serine substitution at position 8 |
Cecropin Family
Cecropins, such as Cecropin-B (UniProt ID: P67791), are structurally analogous to this compound, featuring two α-helical domains. However, Cecropin-B has a shorter sequence (35 residues) and a higher net charge (+6), enhancing its affinity for bacterial membranes .
Functional Comparisons
Antimicrobial Activity
This compound demonstrates superior activity against Pseudomonas aeruginosa (MIC: 2 µM) compared to Hyphancin-3E (MIC: 4 µM), likely due to its optimized charge distribution . In contrast, Cecropin-B shows narrower specificity, with heightened efficacy against Escherichia coli (MIC: 1 µM) but reduced potency toward Gram-positive strains.
Table 2. Functional Profiles of Selected AMPs
| Compound | Target Bacteria (MIC, µM) | Hemolytic Activity (HC50, µM) |
|---|---|---|
| This compound | P. aeruginosa (2), S. aureus (8) | >100 |
| Hyphancin-3E | P. aeruginosa (4), S. aureus (6) | >100 |
| Cecropin-B | E. coli (1), B. subtilis (10) | 50 |
3D Conformational Similarity
3D structural alignment reveals that this compound and Cecropin-B share overlapping hydrophobic patches despite low sequence identity (<30%). This similarity explains their shared ability to disrupt bacterial membranes, as confirmed by molecular dynamics simulations . However, this compound exhibits greater conformational flexibility, enabling adaptation to diverse lipid bilayers .
Mechanistic Divergence
While both this compound and Cecropin-B induce membrane permeabilization, this compound uniquely stabilizes transient pores via electrostatic interactions with lipopolysaccharides in Gram-negative bacteria. This mechanism is less pronounced in Cecropin-B, which relies more on hydrophobic insertion .
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